molecular formula C13H22N2O4S2 B12709001 Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester CAS No. 128487-66-1

Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester

Cat. No.: B12709001
CAS No.: 128487-66-1
M. Wt: 334.5 g/mol
InChI Key: VROXDCWSJPSYQX-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester is a complex organic compound with a unique structure It features a tricyclic decane core, which is a rare and interesting structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester typically involves multiple steps. The starting material is often a tricyclic decane derivative, which undergoes a series of functional group transformations to introduce the necessary amino and imino groups. The final step usually involves the esterification of thiosulfuric acid with the functionalized tricyclic decane derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to reduce the number of purification steps required.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester is unique due to its combination of a tricyclic decane core with thiosulfuric acid ester functionality. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

128487-66-1

Molecular Formula

C13H22N2O4S2

Molecular Weight

334.5 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-hydroxyadamantane

InChI

InChI=1S/C13H22N2O4S2/c14-11(6-20-21(17,18)19)15-8-12-2-9-1-10(3-12)5-13(16,4-9)7-12/h9-10,16H,1-8H2,(H2,14,15)(H,17,18,19)

InChI Key

VROXDCWSJPSYQX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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